Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(methylamino)-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-6(7(12)10-5)11-8(13)14-9(2,3)4/h6H,1-5H3,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQVVXVADFHVDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701163757 | |
| Record name | 1,1-Dimethylethyl N-[1-methyl-2-(methylamino)-2-oxoethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701163757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88815-86-5 | |
| Record name | 1,1-Dimethylethyl N-[1-methyl-2-(methylamino)-2-oxoethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88815-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[1-methyl-2-(methylamino)-2-oxoethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701163757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Boc Protection of Ethylenediamine
The synthesis begins with the protection of ethylenediamine’s primary amine using di-tert-butyl dicarbonate (Boc anhydride). This step, performed in a biphasic system (e.g., water/dichloromethane) with a base such as sodium hydroxide, yields N-Boc-ethylenediamine.
Reaction Conditions:
Step 2: Methylcarbamoyl Group Introduction
The secondary amine of N-Boc-ethylenediamine is acylated using methyl isocyanate. This exothermic reaction requires careful temperature control to avoid urea byproducts.
Reaction Conditions:
- Solvent: Tetrahydrofuran (THF) or ethyl acetate.
- Reagent: 1.2 equiv. methyl isocyanate.
- Catalyst: Triethylamine (0.1 equiv.).
- Temperature: −10°C to room temperature.
- Yield: ~70–75% (estimated based on similar acylation reactions).
Mechanistic Insight:
The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of methyl isocyanate, forming the methylcarbamoyl group. Steric hindrance from the Boc group may necessitate extended reaction times (6–8 hours).
Route 2: Reductive Amination Approach
Step 1: Synthesis of N-Boc-2-Aminoethyl Carbamate
An alternative route involves reductive amination of glyoxylic acid derivatives. For example, N-Boc-ethylenediamine reacts with methyl carbamate in the presence of a reducing agent such as sodium cyanoborohydride.
Reaction Conditions:
Step 2: Methylation of the Carbamate
The intermediate carbamate is methylated using methyl iodide in the presence of a strong base (e.g., potassium carbonate).
Reaction Conditions:
- Solvent: Dimethylformamide (DMF).
- Base: 2.0 equiv. K2CO3.
- Methylating Agent: 1.5 equiv. CH3I.
- Temperature: 60°C, 12 hours.
- Yield: ~60%.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Acylation) | Route 2 (Reductive Amination) |
|---|---|---|
| Total Yield | 60–65% | 50–55% |
| Purification Complexity | Moderate (chromatography) | High (multiple byproducts) |
| Scalability | Suitable for >100g scale | Limited to <50g scale |
| Cost Efficiency | High (inexpensive reagents) | Moderate (costly reducing agents) |
Key Observations:
- Route 1 offers superior scalability and cost efficiency, making it preferable for industrial applications.
- Route 2’s reliance on moisture-sensitive reagents (e.g., NaBH3CN) complicates large-scale production.
Critical Optimization Parameters
Solvent Selection
Temperature Control
Byproduct Mitigation
- Di-Boc byproducts in Route 1 are minimized by using sub-stoichiometric Boc anhydride (0.95 equiv.).
- Urea formation in Route 2 is suppressed by maintaining pH <5 during reductive amination.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of various substituted carbamates .
Scientific Research Applications
Organic Synthesis
Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate is widely utilized as a protecting group for amines during peptide synthesis. The tert-butyl group provides steric hindrance that protects the amine functionality from unwanted reactions. This protection is crucial in multi-step syntheses where selective deprotection is necessary. The compound can be selectively deprotected under mild acidic conditions, allowing for the regeneration of the amine group without compromising other functional groups in the molecule.
Synthesis Methodology
The synthesis typically involves reacting 3-(methylamino)-3-oxopropylamine with tert-butyl chloroformate in the presence of a base such as sodium carbonate or potassium carbonate. This method ensures efficient formation of the carbamate linkage while preserving the integrity of the functional groups involved.
Biological Research
In biological contexts, this compound serves as a valuable tool for studying enzyme mechanisms and protein interactions. Its stability under physiological conditions makes it suitable for exploring biochemical pathways and molecular interactions.
Enzyme Interaction Studies
The compound has been used to modify proteins and enzymes, enabling researchers to investigate complex biochemical processes. For instance, it is instrumental in studies involving β-lactamase enzymes, which are critical in antibiotic resistance research . By understanding how this compound interacts with such enzymes, researchers can develop inhibitors that combat antibiotic resistance.
Pharmaceutical Applications
The potential of this compound as a prodrug is particularly noteworthy. Prodrugs are inactive compounds that can be metabolically converted into active drugs within the body, enhancing the bioavailability of therapeutic agents. This property positions it as a candidate for drug development aimed at improving therapeutic efficacy and reducing side effects .
Case Studies in Drug Development
Recent studies have highlighted its role in synthesizing intermediates for various pharmaceuticals, including lacosamide, an anticonvulsant medication . The compound's ability to act as an intermediate underscores its significance in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A related compound used in similar applications, particularly in organic synthesis.
Methyl carbamate: Another related compound with similar chemical properties and applications.
Ethyl carbamate: Used in various chemical reactions and industrial applications.
Uniqueness
Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate is unique due to its specific structure, which imparts distinct chemical reactivity and properties. Its tert-butyl group provides steric hindrance, influencing its reactivity in substitution reactions. Additionally, the presence of the methylcarbamoyl group enhances its potential for use in medicinal chemistry and drug development .
Biological Activity
Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate is a carbamate derivative with significant implications in biological research and pharmaceutical applications. This article provides an overview of its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : C9H18N2O3
- Molecular Weight : 202.25 g/mol
- CAS Number : 122734-32-1
This compound is characterized by its stability and versatility, allowing it to serve as a reagent in various biochemical applications. Its structure includes a tert-butyl group that imparts steric hindrance, providing protection to the amine functionality during peptide synthesis.
1. Enzyme Mechanisms and Protein Interactions
This compound is utilized to study enzyme mechanisms and protein interactions due to its ability to modify proteins selectively. This property allows researchers to investigate biochemical pathways at a molecular level, enhancing the understanding of enzyme catalysis and interaction dynamics.
2. Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial properties. The mechanism of action may involve the inhibition of bacterial enzymes, which could disrupt vital cellular processes in pathogens.
3. Anticancer Potential
Research suggests that this compound may have anticancer effects. It has been observed to induce apoptosis in cancer cells, although the exact molecular pathways remain under investigation. The compound's stability under physiological conditions supports its potential use in cancer therapies.
Synthesis
The synthesis of this compound typically involves the reaction of 3-(methylamino)-3-oxopropylamine with tert-butyl chloroformate under basic conditions, such as sodium carbonate or potassium carbonate. This method effectively forms the carbamate linkage while preserving the integrity of functional groups involved.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl N-[2-(methylcarbamoyl)ethyl]carbamate | C9H18N2O3 | Similar protective properties but different substitution pattern. |
| Tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate | C10H20N2O3 | Contains an ethyl group instead of a methyl group. |
| Tert-butyl N-[2-hydroxy-1-(methylcarbamoyl)ethyl]carbamate | C10H20N2O4 | Incorporates a hydroxyl group which may alter solubility. |
This table highlights how this compound stands out due to its specific structural configuration, which provides distinct steric hindrance and reactivity characteristics compared to similar compounds.
Study on Anticancer Activity
A recent study explored the effects of this compound on various cancer cell lines. The findings indicated that treatment with this compound resulted in a significant reduction in cell viability among treated cells compared to controls, suggesting its potential as an anticancer agent.
Mechanistic Insights into Antimicrobial Action
Research investigating the antimicrobial properties revealed that this compound effectively inhibited the growth of specific bacterial strains. The study detailed how the compound interacts with bacterial enzymes, thereby disrupting essential metabolic pathways necessary for bacterial survival.
Q & A
Q. How does the compound’s stability vary under acidic, basic, or thermal conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
